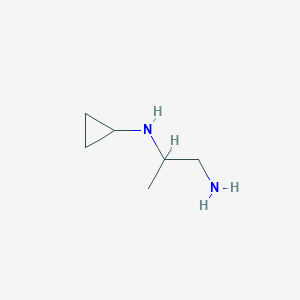
N2-Cyclopropylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Cyclopropylpropane-1,2-diamine is an organic compound that features a cyclopropyl group attached to a propane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopropylpropane-1,2-diamine typically involves the reaction of cyclopropylamine with propane-1,2-diamine under controlled conditions. One common method includes the use of phase-transfer catalysis, where propylene dichloride, ammonia water, and a catalyst are reacted in a homogeneous phase reactor at temperatures ranging from 140-170°C . Another method involves the use of 1,2-dichloropropane, water, liquid ammonia, and a catalyst in a high-pressure reactor at 160-180°C and 8-12 MPa .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of high-pressure reactors and phase-transfer catalysis ensures efficient production with high yields. The process steps are streamlined to minimize pollution and reduce costs, with excess ammonia being recycled .
Analyse Chemischer Reaktionen
Types of Reactions
N2-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted diamines, oxidized derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N2-Cyclopropylpropane-1,2-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N2-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, allowing the compound to inhibit specific enzymes like diamine oxidases and polyamine oxidases . These interactions can modulate biochemical pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminopropane: A simpler diamine with similar reactivity but lacking the cyclopropyl group.
N2,N2-Dimethylpropane-1,2-diamine: Another diamine with methyl groups instead of the cyclopropyl group.
Uniqueness
The cyclopropyl group provides additional steric hindrance and electronic effects, making the compound more versatile in various chemical reactions and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2-N-cyclopropylpropane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-5(4-7)8-6-2-3-6/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
ZTDQEMQSXIMPFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)NC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
![(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13327875.png)
![2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)

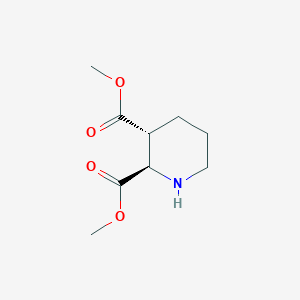
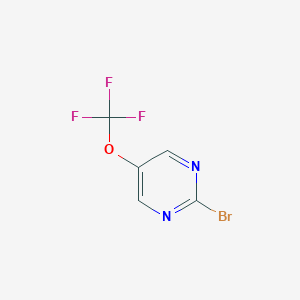
![6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13327900.png)
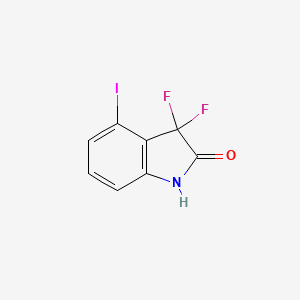
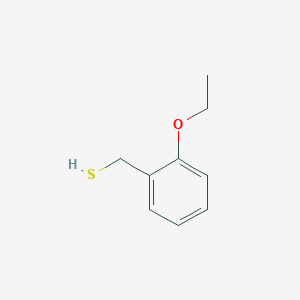
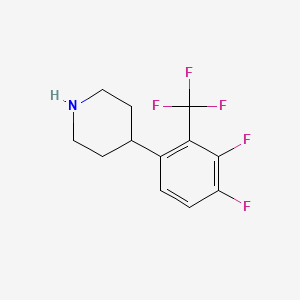
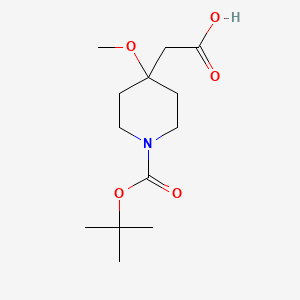
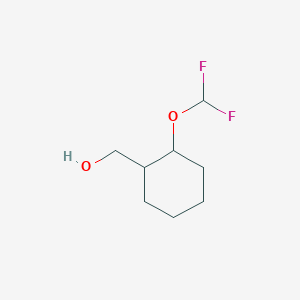
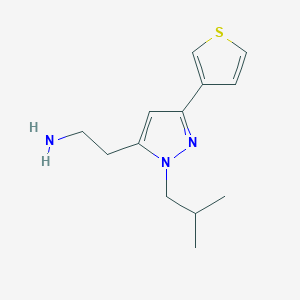
![tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327930.png)
